molecular formula C9H5ClN2O2 B1581046 1-Chloro-5-nitroisoquinoline CAS No. 58142-97-5

1-Chloro-5-nitroisoquinoline

Cat. No. B1581046
CAS RN: 58142-97-5
M. Wt: 208.6 g/mol
InChI Key: ABMIIJPKPFSMLK-UHFFFAOYSA-N
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Description

1-Chloro-5-nitroisoquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It has a molecular weight of 208.6 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1-Chloro-5-nitroisoquinoline involves the reaction of the appropriate azine N-oxides with POCl3 and DMF in anhydrous CH2Cl2 at 0 °C under an argon atmosphere . The reaction mixture is then warmed to 25 °C and stirred for several hours until the reaction is complete as indicated by TLC .


Molecular Structure Analysis

The InChI code for 1-Chloro-5-nitroisoquinoline is 1S/C9H5ClN2O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H . The InChI key is ABMIIJPKPFSMLK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Chloro-5-nitroisoquinoline is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 208.6 .

Scientific Research Applications

Synthesis of Novel Acyl Transfer Catalysts

1-Chloro-5-nitroisoquinoline has been used as a starting material in the synthesis of novel acyl transfer catalysts. These catalysts were synthesized from D-(-)-phenylglycinol and 1-chloro-5-nitroisoquinoline. The final products were analyzed using nuclear magnetic resonance (NMR), infrared spectrometry (IR), and mass spectrometry (MS), leading to the identification of new compounds (Chen Pei-ran, 2008).

Electron Transfer Reactions in Isoquinolines

1-Chloro-5-nitroisoquinoline has been shown to react with 2-nitropropane anion, leading to C-alkylation through an SR^1 mechanism. This reaction highlights its potential in electron transfer reactions and its significance in medicinal chemistry, particularly for synthesizing potentially antineoplastic agents (P. Vanelle et al., 1994).

Amination of Nitroisoquinolines

1-Chloro-5-nitroisoquinoline, among other nitroisoquinolines, has been aminated using a liquid methylamine solution of potassium permanganate. This process led to the formation of mono- or bis(methylamino)-substituted nitro compounds, demonstrating the compound's versatility in chemical synthesis (M. Woźniak & K. Nowak, 1994).

Sequential Reactions in Isoquinolines

1-Chloro-5-nitroisoquinoline underwent consecutive SRN1 and ERC1 mechanisms when reacted with 2-nitropropane anion. This process highlights its role in complex chemical reactions and potential applications in organic synthesis (P. Vanelle et al., 1994).

Bioreductively Activated Prodrug Systems

1-Chloro-5-nitroisoquinoline derivatives have been investigated for their potential as bioreductively activated prodrug systems. These systems are designed for selective drug delivery to hypoxic tissues, which is critical in cancer treatment (I. Parveen et al., 1999).

Synthesis of Substituted Quinolines

1-Chloro-5-nitroisoquinoline has been used in the synthesis of various substituted quinolines. This highlights its role in the development of new compounds with potential biological properties, such as antitumor agents or fungicides (A. Khodair et al., 1999).

Safety And Hazards

The safety information for 1-Chloro-5-nitroisoquinoline includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

1-chloro-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMIIJPKPFSMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332700
Record name 1-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-nitroisoquinoline

CAS RN

58142-97-5
Record name 1-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-chloroisoquinoline (6.0 g, 0.037 mol) in conc. H2SO4 (35 mL) was treated with a solution of fuming HNO3 (10 mL) and potassium nitrate (4.0 g, 0.040 mol) in conc. H2SO4 (35 mL) at 0-5° C. The mixture was stirred at 0° C. for a further 90 min, and poured into ice. The precipitate was collected, washed and dried to give the product as a yellow solid. LC-MS: 3.68 min, 209.2 & 211.1 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PT Sunderland, A Dhami, MF Mahon… - Organic & …, 2011 - pubs.rsc.org
The considerable interest in substituted isoquinolin-1-ones related to 5-aminoisoquinolin-1-one (5-AIQ) as drugs points to a need for an efficient and straightforward synthesis of the 4,5-…
Number of citations: 19 pubs.rsc.org
SA Gamage, JA Spicer, GW Rewcastle… - Journal of medicinal …, 2002 - ACS Publications
… HNO 3 /KNO 3 to give 1-chloro-5-nitroisoquinoline (31). Reaction of this with Na in dry MeOH gave 1-methoxy-5-nitroisoquinoline (32), 11 which was hydrogenated over Pd/C to give …
Number of citations: 176 pubs.acs.org
HJ Cho, MI El-Gamal, CH Oh, SH Lee… - Bulletin of the Korean …, 2012 - researchgate.net
… Nitration of 1-chloroisoquinoline (2) using a mixture of nitric and sulfuric acids gave 1-chloro-5-nitroisoquinoline (3). Treatment of 3 with 7 N ammonia solution in methanol led to …
Number of citations: 23 www.researchgate.net
NR Vinueza, BJ Jankiewicz, VA Gallardo… - Physical Chemistry …, 2018 - pubs.rsc.org
… Two products were obtained, 1-chloro-5-nitroisoquinoline (70… first time from 1-chloro-5-nitroisoquinoline by following the … that revealed the absence of 1-chloro-5-nitroisoquinoline ([M + H…
Number of citations: 3 pubs.rsc.org
HJ Cho, MI El-Gamal, CH Oh, SH Lee, T Sim… - Chemical and …, 2013 - jstage.jst.go.jp
… Nitration of 1-chloroisoquinoline (3) using a mixture of nitric acid and sulfuric acid yielded 1-chloro-5-nitroisoquinoline (4). Nucleophilic substitution of the chloro group of compound 4 …
Number of citations: 9 www.jstage.jst.go.jp
PT Sunderland, ECY Woon, A Dhami… - Journal of Medicinal …, 2011 - ACS Publications
PARP-2 is a member of the poly(ADP-ribose) polymerase family, with some activities similar to those of PARP-1 but with other distinct roles. Two series of isoquinolin-1-ones were …
Number of citations: 59 pubs.acs.org
M Woźniak, A Barański, K Nowak… - Liebigs Annalen der …, 1990 - Wiley Online Library
… of 1-chloro-5-nitroisoquinoline in 20 ml of hydrochloric acid (d = 1.19) and 40 ml of water was boiled for 2 h. The solution was neutralized with aqueous ammonia. The precipitate was …
JE Christian, GL Jenkins, LC Keagle… - Journal of the American …, 1946 - Elsevier
… 1-Chloro-5-nitroisoquinoline (20 Gm.) was dissolved in 500 cc. of hot alcohol. To this hot solution was added a warm solution of Na&, prepared by dissolving 11.1 Gm. …
Number of citations: 7 www.sciencedirect.com
H Yao, Y Wang, M Jiangwen, Y Peng… - Die Pharmazie-An …, 2021 - ingentaconnect.com
… In the presence of 70% nitric acid and concentrated sulfuric acid, compound 6 was transformed to 1-chloro-5-nitroisoquinoline (7), which was then hydrolyzed in the presence of acetic …
Number of citations: 1 www.ingentaconnect.com
J Yao - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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